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5-Methylaminomethyl-2-selenouridine - 89314-80-7

5-Methylaminomethyl-2-selenouridine

Catalog Number: EVT-1566200
CAS Number: 89314-80-7
Molecular Formula: C11H16N3O5Se
Molecular Weight: 349.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Methylaminomethyl-2-selenouridine is a naturally occurring nucleoside found in certain transfer ribonucleic acids (tRNAs) of bacteria, specifically those that accept lysine and glutamate. This compound plays a critical role in the biosynthesis of modified nucleotides, contributing to the accuracy and efficiency of protein synthesis. The presence of selenium in its structure distinguishes it from other nucleosides, providing unique biochemical properties and functionalities.

Source

This compound was first identified in bacterial tRNAs, particularly in Escherichia coli and Salmonella typhimurium. It is synthesized through specific enzymatic pathways involving selenium incorporation into tRNA molecules, which is crucial for the function of these modified nucleotides in translation processes.

Classification

5-Methylaminomethyl-2-selenouridine belongs to a class of modified nucleosides known as selenonucleosides. These compounds are characterized by the presence of selenium in their structure, which can influence their chemical reactivity and biological roles compared to their sulfur-containing counterparts.

Synthesis Analysis

Methods

The synthesis of 5-methylaminomethyl-2-selenouridine involves several key steps, primarily starting from its thiouridine precursor. The general approach includes:

  1. Preparation of Precursors: The synthesis begins with 5-methylaminomethyl-2-thiouridine, which is protected using N-trifluoroacetyl groups.
  2. S-Methylation: The precursor undergoes S-methylation using methyl iodide in the presence of triethylamine to yield S-methylated derivatives.
  3. Selenation: The S-methylated derivative is treated with sodium selenide under an inert atmosphere to facilitate the selenation reaction, converting it into 5-methylaminomethyl-2-selenouridine.
  4. Purification: The final product is purified through techniques such as silica gel column chromatography and high-performance liquid chromatography.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula for 5-methylaminomethyl-2-selenouridine is C₁₁H₁₄N₄O₄Se. The structure features:

  • A ribose sugar backbone.
  • A seleno atom at the 2-position of the uridine base.
  • An aminomethyl group at the 5-position.

Data

The compound's structural characteristics can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which confirm the presence of selenium and other functional groups within its molecular framework .

Chemical Reactions Analysis

Reactions

5-Methylaminomethyl-2-selenouridine participates in various biochemical reactions, particularly within tRNA modifications. Key reactions include:

  1. Substitution Reactions: It can undergo further modifications by methylation or phosphorylation.
  2. Enzymatic Conversions: Enzymes like SELD protein catalyze its formation from 5-methylaminomethyl-2-thiouridine when supplemented with selenide and ATP .

Technical Details

Kinetic studies have shown that the reaction velocity depends on ATP concentration and follows sigmoidal kinetics, indicating cooperative binding characteristics .

Mechanism of Action

Process

The incorporation of 5-methylaminomethyl-2-selenouridine into tRNA enhances translational accuracy and efficiency by stabilizing the tRNA structure during protein synthesis. Its unique selenium atom allows for distinct interactions with ribosomes compared to standard uridines.

Data

Research indicates that modifications at the wobble position of tRNA can alter decoding preferences, impacting translational fidelity and efficiency significantly .

Physical and Chemical Properties Analysis

Physical Properties

5-Methylaminomethyl-2-selenouridine is typically a white to off-white powder that is soluble in water and exhibits stability under physiological conditions.

Chemical Properties

The compound has distinct chemical properties due to its selenium content:

  • Reactivity: It can participate in redox reactions due to selenium's variable oxidation states.
  • Stability: While relatively stable, it is sensitive to oxidative conditions, necessitating careful handling during synthesis and storage.

Relevant analyses include melting point determination and solubility tests, which help characterize its physical state under different conditions .

Applications

Scientific Uses

5-Methylaminomethyl-2-selenouridine has several important applications in scientific research:

  • Biochemical Studies: It serves as a model compound for studying tRNA modifications and their effects on translation.
  • Synthetic Biology: Its unique properties are explored in synthetic biology for engineering more efficient protein synthesis systems.
  • Pharmaceutical Research: Investigations into its role in bacterial resistance mechanisms may lead to novel antibiotic strategies.
Introduction to 5-Methylaminomethyl-2-Selenouridine

Discovery and Historical Context of Selenouridines in tRNA

The identification of selenium within nucleic acids marked a significant departure from the established understanding of selenium's biological role, previously confined largely to selenoproteins. Initial evidence emerged in 1983 when Chambers and colleagues detected selenium in specific Escherichia coli tRNAs accepting lysine and glutamate. Subsequent chromatographic and mass spectrometric analyses in 1986 confirmed the presence of 5-methylaminomethyl-2-selenouridine (mnm⁵Se²U) as a naturally occurring modified nucleoside, demonstrating an optimum cellular concentration of approximately 4 moles per 100 moles of total tRNA when grown with ~1 µM selenium. Crucially, biosynthesis studies revealed a reciprocal relationship between mnm⁵Se²U and its precursor, 5-methylaminomethyl-2-thiouridine (mnm⁵S²U), suggesting a precursor-product relationship [4].

The enzymatic machinery responsible for this conversion began to unfold with the discovery of tRNA 2-selenouridine synthase (SelU, also termed YbbB or MnmH). Initial biochemical studies using Salmonella enterica extracts in 1992 demonstrated ATP-dependent selenium incorporation into tRNA, converting mnm⁵S²U to mnm⁵Se²U. Purification and characterization of the E. coli SelU enzyme followed in 1994, revealing its dependence on selenophosphate (H₂SePO₃⁻) as the active selenium donor [1] [4]. A pivotal conceptual shift occurred in 2012 when Dumelin et al. identified S-geranylated derivatives (mnm⁵geS²U and cmnm⁵geS²U) in bacterial tRNAs, catalyzed by the same SelU enzyme. This discovery challenged the simplistic model of direct sulfur-to-selenium replacement. Recent research (2022) definitively established that SelU catalyzes a two-step transformation: first, the geranylation of mnm⁵S²U-tRNA to form mnm⁵geS²U-tRNA, followed by selenophosphate-dependent selenation of this intermediate to yield mnm⁵Se²U-tRNA. This geranylated species is an obligate intermediate, remaining enzyme-bound during the catalytic cycle [1] [8].

The biosynthesis of the sulfur-containing precursor itself relies on specific sulfur mobilization pathways. Genetic studies demonstrated that deletion of the IscS gene, encoding a cysteine desulfurase essential for sulfur transfer in multiple pathways, renders E. coli incapable of synthesizing both mnm⁵S²U and mnm⁵Se²U. This highlights IscS as the primary sulfur donor for the 2-thiouridine modification step, a prerequisite for subsequent selenation [2]. Thus, the discovery and elucidation of mnm⁵Se²U biosynthesis represent a journey from elemental detection to understanding a complex enzymatic pathway involving sulfur transfer, ATP-dependent activation, isoprenoid conjugation, and selenium incorporation.

Table 1: Key Milestones in the Discovery and Biosynthesis of mnm⁵Se²U

YearDiscoverySignificance
1983Detection of Se in Lys & Glu tRNAs (E. coli)First indication of Se in nucleic acids beyond selenoproteins.
1986Identification and quantification of mnm⁵Se²U (E. coli)Confirmed mnm⁵Se²U as a natural nucleoside; established reciprocal relationship with mnm⁵S²U; defined optimal Se levels.
1992-94Identification & purification of SelU enzyme activity (S. enterica, E. coli)Established SelU as the selenouridine synthase; demonstrated selenophosphate dependence.
2002Role of IscS in mnm⁵S²U synthesis (E. coli)Showed IscS cysteine desulfurase is essential for sulfur incorporation into mnm⁵S²U, the precursor for selenation.
2012Identification of S-geranylated tRNA (mnm⁵geS²U) by SelURevealed SelU has geranyltransferase activity; suggested potential link to selenation.
2018-22Elucidation of two-step mechanism (Geranylation → Selenation) by SelUDemonstrated mnm⁵geS²U is an obligate intermediate in the conversion of mnm⁵S²U to mnm⁵Se²U.

Biological Significance of mnm⁵Se²U in Prokaryotic and Eukaryotic Systems

mnm⁵Se²U plays a critical role in fine-tuning the translational fidelity of specific bacterial tRNAs. Located at the wobble position (U34) of the anticodon in tRNALys(UUU), tRNAGlu(UUC), and tRNAGln(UUG), this modification significantly impacts codon-anticodon interactions. Biochemical and biophysical studies reveal that mnm⁵Se²U enhances the ability of a single tRNA molecule to accurately recognize both NNA and NNG synonymous codons ending in adenosine (A) or guanosine (G). This contrasts with unmodified uridine, which wobbles excessively, and mnm⁵S²U, which exhibits a preference for NNA codons due to its constrained C3'-endo sugar conformation. The presence of the selenium atom within mnm⁵Se²U appears to modulate the conformational flexibility and electronic properties of the nucleoside, facilitating a more balanced recognition of both codon types. This is particularly vital for efficient translation of genes rich in lysine (AAA/AAG) or glutamate (GAA/GAG) codons [1] [7] [8].

Beyond its role in codon recognition, mnm⁵Se²U contributes significantly to cellular redox homeostasis. Selenium-containing biomolecules are renowned for their superior reactivity with reactive oxygen species (ROS) compared to their sulfur analogs, primarily due to the lower redox potential and higher nucleophilicity of selenium. Research using model nucleosides demonstrated that 2-selenouridine undergoes reversible oxidation. Upon treatment with hydrogen peroxide (H₂O₂), mnm⁵Se²U forms a diselenide intermediate (Se2U)₂, which can be efficiently reduced back to the active 2-selenouridine form by cellular antioxidants like ascorbate and glutathione (GSH). This reversibility allows mnm⁵Se²U within tRNA to act as a local redox sensor and antioxidant, protecting the tRNA molecule and potentially the translational machinery from irreversible oxidative damage. In stark contrast, oxidation of the sulfur analog mnm⁵S²U leads predominantly to irreversible desulfurization, forming uridine (U) or 4-pyrimidinone (H₂U), modifications that impair tRNA function by altering base-pairing properties [3] [5].

The biosynthesis and incorporation of mnm⁵Se²U are tightly coupled to selenium bioavailability. Cellular levels of mnm⁵Se²U increase proportionally with environmental selenium concentrations within a specific physiological range (~0.1 to 10 µM for E. coli), while levels of its precursor, mnm⁵S²U, decrease reciprocally. This regulation occurs at the enzymatic level, as SelU utilizes the same tRNA substrate for both geranylation/selenation and potentially solely geranylation under selenium-limiting conditions. Furthermore, the expression or activity of enzymes involved in generating the selenium donor, selenophosphate (e.g., SelD/SPS2), is often itself dependent on selenium status, creating a feed-forward loop for selenocysteine-containing selenoproteins. While mnm⁵Se²U is definitively established in bacteria, evidence for its presence in eukaryotes is less conclusive. Selenium-containing tRNAs have been reported in mouse leukemia cells and a higher plant (Phaseolus vulgaris), but the exact chemical identity of the modified nucleoside(s) involved and its prevalence remain areas of active investigation [4] [6].

Table 2: Biological Roles and Regulatory Aspects of mnm⁵Se²U

Function/RegulationMechanism/EffectConsequence
Codon Recognition (tRNALys, tRNAGlu)Modulates wobble base flexibility; allows accurate decoding of both NNA and NNG synonymous codons.Ensures efficient and accurate translation of Lys/Glu-rich proteins; maintains proteome integrity.
Redox HomeostasisReversible oxidation to diselenide (Se2U)₂ by H₂O₂; Regeneration by ascorbate/GSH.Protects tRNA anticodon from irreversible oxidative damage; acts as a local ROS scavenger.
Selenium Regulationmnm⁵Se²U levels proportional to bioavailable Se (0.1-10 µM); Reciprocal decrease in mnm⁵S²U levels.Integrates tRNA modification status with cellular selenium status; prioritizes selenium utilization.
Link to SelenoproteinsShares selenophosphate donor (SelD/SPS2 dependent) with selenocysteine biosynthesis.Coordinates selenium use between tRNA modification and selenoprotein synthesis.

Comparative Overview of Selenium- vs. Sulfur-Containing Uridine Modifications

The fundamental chemical difference between selenium and sulfur—despite their shared group in the periodic table—manifests in significant functional divergence between mnm⁵Se²U and mnm⁵S²U. A critical distinction lies in their redox chemistry. Oxidation of mnm⁵S²U by reactive oxygen species like H₂O₂ proceeds through sulfenic (-SOH), sulfinic (-SO₂H), and sulfonic (-SO₃H) acid intermediates, culminating in irreversible desulfurization to uridine (U) or 4-pyrimidinone (H₂U). This irreversible loss destroys the functional capacity of the modified wobble nucleoside. Conversely, oxidation of mnm⁵Se²U primarily generates a diselenide bond (Se-Se), forming a dimeric structure (Se2U)₂. Crucially, this oxidation product is readily reversible under physiological conditions. Common cellular reducing agents, including glutathione (GSH) and ascorbate, efficiently cleave the diselenide bond, regenerating the active 2-selenouridine moiety. This reversible redox cycling grants mnm⁵Se²U inherent antioxidant capabilities, protecting the tRNA from permanent oxidative damage—a property not shared by its sulfur counterpart [3] [5]. Model studies using 2-selenouracil-5-carboxylic acid (a nucleobase analog) further demonstrated its ability to exhibit glutathione peroxidase (GPx)-like activity, catalytically reducing hydroperoxides using GSH, highlighting the potential antioxidant role conferred by the selenium atom [3].

The presence of selenium versus sulfur also influences the structural dynamics and base-pairing properties of the wobble nucleoside. Both modifications stabilize the C3'-endo sugar pucker conformation of the uridine ring, reducing conformational flexibility compared to unmodified uridine. This stabilization is more pronounced with sulfur (mnm⁵S²U) than with selenium (mnm⁵Se²U). Consequently, mnm⁵S²U forms exceptionally strong and selective Watson-Crick base pairs with adenosine (A), but forms unstable or non-canonical pairs with guanosine (G). This restricts mnm⁵S²U-tRNAs primarily to NNA codon recognition. The slightly larger atomic radius and lower electronegativity of selenium compared to sulfur result in mnm⁵Se²U exhibiting less conformational restriction. This allows mnm⁵Se²U to adopt the zwitterionic form more readily at physiological pH, facilitating more stable interaction with guanosine via an alternative hydrogen bonding pattern. This translates thermodynamically into enhanced duplex stability when mnm⁵Se²U pairs with G compared to mnm⁵S²U-G pairing, while maintaining strong pairing with A. Therefore, mnm⁵Se²U provides tRNA with a broader, more balanced capacity to decode both NNA and NNG synonymous codons effectively [1] [8] [3].

The biosynthetic pathways for these modifications share initial steps (synthesis of the mnm⁵U framework and thiolation via IscS-dependent sulfur transfer) but diverge significantly at the final step. The conversion of mnm⁵S²U to mnm⁵Se²U requires specific selenium trafficking: reduction of selenite to selenide (HSe⁻), activation to selenophosphate (H₂SePO₃⁻) by selenophosphate synthetase (SelD), and finally, the ATP-dependent two-step geranylation/selenation catalyzed by SelU. This pathway is energetically more costly than maintaining the sulfur modification. The enzyme kinetics also differ; SelU exhibits stringent substrate specificity for geranyl pyrophosphate (C₁₀) during the initial geranylation step and shows higher catalytic efficiency towards the geranylated intermediate (mnm⁵geS²U-tRNA) for selenation compared to the non-geranylated precursor [1] [8] [4]. This specificity ensures fidelity in selenium incorporation despite the chemical similarity between sulfur and selenium.

Table 3: Comparative Physicochemical and Functional Properties of mnm⁵S²U vs. mnm⁵Se²U

Propertymnm⁵S²U (Sulfur)mnm⁵Se²U (Selenium)
Atomic Radius / ElectronegativitySmaller radius (88 pm), Higher electronegativity (2.58)Larger radius (103 pm), Lower electronegativity (2.55)
Redox ChemistryIrreversible oxidation to U/H₂U; Sulfenic/Sulfinic/Sulfonic acid intermediates.Reversible oxidation; Forms diselenide (Se2U)₂ intermediate, reducible by GSH/ascorbate. GPx-like activity.
Oxidation SusceptibilityHighly susceptible; results in permanent functional loss.Susceptible but reversible; confers antioxidant protection.
Sugar Pucker ConformationHighly constrained C3'-endo (North) conformation.Moderately constrained C3'-endo conformation.
Base Pairing PreferenceStrong, selective Watson-Crick pairing with A; Poor pairing with G.Strong pairing with A; Stable alternative pairing with G (balanced NNA/NNG recognition).
Biosynthetic Final StepNone (end product of thiolation pathway).Requires SelU-catalyzed geranylation followed by selenophosphate-dependent selenation.
Catalytic RequirementsSulfur donor (IscS), ATP (for thiolation).Selenophosphate (SelD), Geranyl-PP, ATP (SelU two-step reaction).

Properties

CAS Number

89314-80-7

Product Name

5-Methylaminomethyl-2-selenouridine

Molecular Formula

C11H16N3O5Se

Molecular Weight

349.2 g/mol

InChI

InChI=1S/C11H16N3O5Se/c1-12-2-5-3-14(11(20)13-9(5)18)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,2,4H2,1H3/t6-,7-,8-,10-/m1/s1

InChI Key

XIJAZGMFHRTBFY-FDDDBJFASA-N

SMILES

CNCC1=CN(C(=NC1=O)[Se])C2C(C(C(O2)CO)O)O

Synonyms

5-((methylamino)methyl)-2-selenouridine
5-MAMSU
5-methylaminomethyl-2-selenouridine

Canonical SMILES

CNCC1=CN(C(=NC1=O)[Se])C2C(C(C(O2)CO)O)O

Isomeric SMILES

CNCC1=CN(C(=NC1=O)[Se])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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